molecular formula C16H17NO5S B2760742 N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 333454-33-4

N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B2760742
CAS No.: 333454-33-4
M. Wt: 335.37
InChI Key: ZKKDTTJJKCDQEZ-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonamide-substituted glycine derivative characterized by a 3-methoxy phenyl group and a 4-methylphenyl sulfonyl moiety. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry research . Its structure combines a glycine backbone with aryl sulfonamide functionalities, which are common in bioactive molecules targeting enzymes, receptors, or signaling pathways.

Properties

IUPAC Name

2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-12-6-8-15(9-7-12)23(20,21)17(11-16(18)19)13-4-3-5-14(10-13)22-2/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKDTTJJKCDQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxyaniline and 4-methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Procedure: 3-methoxyaniline is reacted with 4-methylbenzenesulfonyl chloride in an appropriate solvent like dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-(3-hydroxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine.

    Reduction: Formation of N-(3-methoxyphenyl)-N-[(4-methylphenyl)thio]glycine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, such as oxidation, reduction, and substitution, making it valuable in organic synthesis.

Key Reactions:

  • Oxidation: Can form sulfoxides or sulfones.
  • Reduction: May yield amines or alcohols.
  • Substitution: The methoxy or sulfonyl groups can participate in nucleophilic substitution reactions.

Biology

In biological research, this compound is explored for its potential to interact with specific enzymes and receptors. It may serve as a probe in studies involving enzyme inhibition or protein interactions.

Biological Mechanisms:

  • Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, which could be useful in drug development.
  • Receptor Modulation: The compound may interact with neurotransmitter receptors, particularly those involved in the modulation of pain and inflammation.

Medicine

The therapeutic potential of this compound is being investigated for various conditions, including:

  • Pain Management: Its ability to modulate neurotransmitter systems suggests potential analgesic properties.
  • Anti-inflammatory Applications: Preliminary studies indicate that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Data Tables

Activity TypeDescriptionReferences
Enzyme InhibitionPotential to inhibit specific enzymes
Receptor InteractionModulates neurotransmitter receptors
Anti-inflammatoryInhibits inflammatory pathways

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound on cyclooxygenase enzymes. Results showed significant inhibition compared to control compounds, indicating its potential as an anti-inflammatory agent.

Case Study 2: Pain Management

Another research focused on the interaction of this compound with NMDA receptors in pain pathways. The findings suggested that it could effectively reduce pain responses in animal models, supporting its application in pain management therapies.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The methoxy and sulfonyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Aryl Substituents

The compound’s key structural features are the 3-methoxyphenyl and 4-methylphenyl sulfonyl groups. Modifications to these groups significantly alter physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituent on Phenyl Ring (Position) Sulfonyl Group Substituent Molecular Formula Molecular Weight Key References
N-(3-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine Methoxy (3) 4-Methylphenyl C₁₆H₁₇NO₅S 335.38
N-(3-Chloro-4-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine Chloro (3), Methoxy (4) 4-Methylphenyl C₁₇H₁₈ClNO₅S 383.84
N-[4-Chloro-3-(Trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine Chloro (4), CF₃ (3) Methyl C₁₀H₁₀ClF₃NO₄S 335.71
N-(4-Methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine Methyl (4) 4-Methylphenyl C₁₆H₁₇NO₄S 319.38
Methyl N-(3-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (Ester Derivative) Methoxy (3) 4-Methylphenyl C₁₇H₁₉NO₅S 349.40

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Increase molecular polarity and may enhance binding to hydrophobic enzyme pockets .
  • Methoxy vs. Methyl Groups : Methoxy improves solubility in polar solvents due to its hydrogen-bonding capacity, whereas methyl enhances lipophilicity .
  • Ester Derivatives : Methyl esters (e.g., ) serve as prodrugs, improving cell membrane permeability .

Pharmacological and Functional Insights

While direct data for the target compound are scarce, insights from analogs include:

  • Polymer Synthesis: Derivatives such as 3-chloro-N-phenyl-phthalimide are monomers for high-performance polyimides, highlighting the utility of aryl sulfonamides in materials science .

Physical and Chemical Properties

Property This compound N-(3-Chloro-4-Methoxyphenyl) Analogue Methyl Ester Derivative
Solubility Moderate in DMSO, low in water Lower solubility due to Cl Higher in organic solvents
Stability Stable under inert conditions Sensitive to light (Cl group) Enhanced shelf life
Melting Point Not reported Not reported 119–122°C (estimated)

Biological Activity

N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction of 3-methoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in solvents like dichloromethane or acetonitrile, followed by purification techniques such as recrystallization or column chromatography .

Chemical Structure:

  • Molecular Formula: C15_{15}H17_{17}N1_{1}O3_{3}S
  • Molecular Weight: 293.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The methoxy and sulfonyl functional groups are crucial for binding affinity and specificity, influencing various biological pathways .

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties, making it a candidate for therapeutic applications in conditions where enzyme modulation is beneficial. For instance, studies have shown that it can inhibit certain proteases, which are critical in various disease processes .

Case Studies

  • Anti-inflammatory Effects:
    A study evaluated the anti-inflammatory effects of this compound in vitro. It was found to significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases .
  • Antitumor Activity:
    Another investigation assessed the antitumor activity of derivatives related to this compound. The results demonstrated dose-dependent induction of apoptosis in cancer cell lines, indicating its potential as an anticancer agent .

Comparative Analysis

To further understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound NameBiological ActivityIC50 (µM)Notes
N-(3-hydroxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycineModerate enzyme inhibition5.0Hydroxyl group enhances solubility
N-(3-methoxyphenyl)-N-[(4-chlorophenyl)sulfonyl]glycineLow anti-inflammatory activity10.0Chlorine substitution reduces activity
N-(3-methoxyphenyl)-N-[(4-methylphenyl)thio]glycineHigh receptor binding affinity2.5Sulfide group increases binding

Research Applications

This compound has diverse applications:

  • Medicinal Chemistry: As a lead compound for developing new therapeutics targeting inflammatory and cancer pathways.
  • Biochemical Research: Utilized in studies exploring enzyme kinetics and receptor interactions.

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